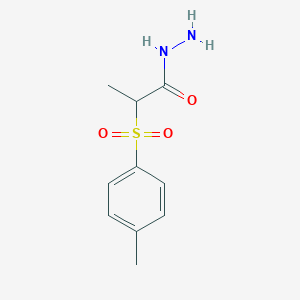

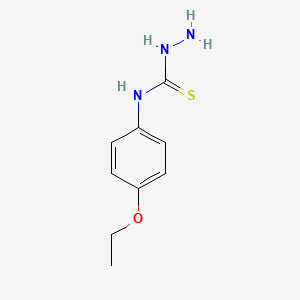

2-(Toluene-4-sulfonyl)-propionic acid hydrazide

説明

“2-(Toluene-4-sulfonyl)-propionic acid hydrazide” is a compound that involves a sulfonyl hydrazide group . A common sulfonyl hydrazide is p-toluenesulfonyl hydrazide, which is a white air-stable solid . They are widely used as organic reagents .

Chemical Reactions Analysis

Sulfonyl hydrazides like p-toluenesulfonyl hydrazide are used to generate toluenesulfonyl hydrazones . When these hydrazones are derived from ketones, they participate in reactions such as the Shapiro reaction and the Eschenmoser–Tanabe fragmentation .科学的研究の応用

Fluorescent Labeling of Fatty Acids

This compound has been utilized as a novel fluorescent labeling reagent, particularly in the sensitive determination of free fatty acids in biological samples like ginkgo nut and ginkgo leaf. The labeled fatty acids can be efficiently analyzed by high-performance liquid chromatography with fluorescence detection, offering high sensitivity and excellent repeatability .

Synthesis of Sulfonate Esters

In organic synthesis, 2-(Toluene-4-sulfonyl)-propionic acid hydrazide can be involved in the sulfonylation process to create sulfonate esters. These esters are valuable intermediates in various chemical reactions and can be used to modify the properties of other compounds .

Biological Membrane Studies

Due to its role in the synthesis of sulfonate esters, this compound can be used to study the structure and function of biological membranes. Sulfonate esters can mimic certain aspects of membrane lipids, providing insights into membrane dynamics and interactions .

Therapeutic Research

The compound’s derivatives have been linked to therapeutic actions for diseases such as alcoholic liver injury, intraparenchymal hemorrhage, metabolic syndrome, and insulin resistance syndrome. This makes it a valuable tool in the development of therapeutic agents .

Food Industry Applications

In the food industry, the analysis of fatty acid content is crucial2-(Toluene-4-sulfonyl)-propionic acid hydrazide can be used to label and quantify fatty acids in various food products, ensuring quality control and nutritional analysis .

Environmental Analysis

The compound can be applied in environmental analysis to detect and quantify fatty acids in environmental samples. This is important for monitoring pollution and understanding the impact of fatty acids on ecosystems .

Material Science

In material science, the compound can be used to modify the surface properties of materials. By creating sulfonate esters, scientists can alter hydrophobicity, adhesion, and other surface characteristics important in material design .

Analytical Method Development

The compound’s ability to act as a fluorescent label aids in the development of new analytical methods. These methods can be more sensitive and selective than existing techniques, improving the detection of various analytes .

作用機序

Target of Action

Related compounds such as toluene-4-sulfonic acid are used in organic synthesis , suggesting that the compound might interact with various biological targets.

Mode of Action

It’s worth noting that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of bacteria .

Biochemical Pathways

A related compound, toluene-4-sulfonic acid, has been used to label fatty acids, suggesting that it may interact with lipid metabolism pathways .

Pharmacokinetics

The solubility of a related compound, toluene-4-sulfonic acid, is 750 g/l , which could potentially influence the bioavailability of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.

Result of Action

The related compound toluene-4-sulfonic acid has been used to label fatty acids for detection , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar applications in biochemical research.

Action Environment

The related compound toluene-4-sulfonic acid is stable under normal storage conditions (below +30°c) , suggesting that 2-(Toluene-4-sulfonyl)-propionic acid hydrazide might have similar stability characteristics.

特性

IUPAC Name |

2-(4-methylphenyl)sulfonylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-7-3-5-9(6-4-7)16(14,15)8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLXMNXIZLQNXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377833 | |

| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |

CAS RN |

86147-33-3 | |

| Record name | 2-(Toluene-4-sulfonyl)-propionic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-[(3-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B1607950.png)

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)